
1,1,1-Trichloroacetone
Overview
Description
1,1,1-Trichloroacetone is a chlorinated analogue of acetone with the chemical formula CH₃COCCl₃. It is a colorless liquid that is slightly soluble in water but soluble in ethanol and diethyl ether. This compound is known for its irritant properties and is used in various chemical processes .
Preparation Methods
1,1,1-Trichloroacetone can be synthesized through the chlorination of chloroacetone. This process involves the addition of chlorine to chloroacetone, resulting in the formation of this compound and 1,1,3-Trichloroacetone as a by-product . Another method involves the transfer of a trichloromethyl group from trichloroacetate onto acetyl chloride .
Industrial production methods often involve the chlorination of acetone or its mono- or dichloro-derivatives. This reaction is typically carried out at temperatures ranging from 10°C to 80°C in the presence of iodine or an iodine-containing compound .
Chemical Reactions Analysis
Büchner–Curtius–Schlotterbeck Reaction
1,1,1-Trichloroacetone participates in homologation reactions with diazoalkanes, forming ketones or epoxides. The mechanism involves:
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Nucleophilic attack : The diazo compound attacks the carbonyl carbon, forming a tetrahedral intermediate.
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Carbocation formation : Nitrogen gas evolves, generating a tertiary carbocation.
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Rearrangement or epoxidation :
Product distribution (with diazomethane):
Starting Compound | Carbonyl Yield (%) | Epoxide Yield (%) |
---|---|---|
This compound | Trace | 90 |
Electron-withdrawing chlorine atoms disfavor ketone formation, favoring epoxide production due to carbocation stabilization .
Electrophilic Reactivity and Substituent Effects
The trichloromethyl group enhances electrophilicity, accelerating reactions with nucleophiles:
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Reactivity order : Chloroacetone derivatives follow Cl₃CCOCH₃ > CH₃COCH₃ > C₆H₅COCH₃ in nucleophilic reactions .
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Solvent effects : Methanol promotes aryl migration in rearrangement reactions, while nonpolar solvents favor hydride shifts .
Advanced Oxidation Processes (AOPs)
Advanced Reduction Processes (ARPs)
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Hydrated electron (e⁻ₐq) reaction :
Faster than - OH, suggesting efficient reductive dechlorination .
Degradation Pathway :
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Radical-induced C-Cl bond cleavage.
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Formation of chloroacetone intermediates, ultimately mineralizing to CO₂ and HCl .
Photolytic Dissociation
Under UV irradiation, this compound undergoes C-Cl bond cleavage , producing:
Biodegradation
Limited data exist, but microbial pathways likely involve hydrolytic dechlorination , forming less chlorinated metabolites .
Scientific Research Applications
Chemical Synthesis
1. Precursor in Organic Synthesis
1,1,1-Trichloroacetone serves as a valuable intermediate in the synthesis of various organic compounds. It is often utilized in the production of chlorinated derivatives and other complex organic molecules. For instance, it can be chlorinated further to produce more complex chlorinated acetones or can participate in nucleophilic substitution reactions to form different functional groups.
2. Production of Herbicides and Pesticides
The compound is also employed in the agricultural sector as a precursor for synthesizing herbicides and pesticides. Its chlorinated structure enhances the reactivity needed for forming active agricultural chemicals.
Pharmaceutical Applications
1. Antimicrobial Agents
Research indicates that this compound exhibits antimicrobial properties, making it useful in developing disinfectants and antiseptics. Its effectiveness against various bacteria and fungi has been documented in laboratory studies.
2. Drug Development
In drug development, this compound is investigated for its potential as a lead compound for synthesizing new therapeutic agents. Its unique chemical properties allow for modifications that can enhance biological activity against specific targets.
Toxicological Studies
1. Carcinogenicity Research
Studies have explored the carcinogenic potential of this compound through various animal models. In one study involving SENCAR mice, topical application of the compound did not show a significant increase in tumor formation compared to controls . However, its structural analogs have exhibited varying degrees of mutagenicity and carcinogenicity in different experimental setups .
2. Environmental Impact Assessments
The compound's presence in drinking water sources has raised concerns regarding its toxicity and potential health effects on humans. The World Health Organization has documented limited toxicological data on chloroacetones, including this compound, emphasizing the need for further research to establish safe exposure levels .
Data Tables
Application Area | Specific Use | Notes |
---|---|---|
Chemical Synthesis | Intermediate for organic compounds | Used to create chlorinated derivatives |
Agriculture | Precursor for herbicides | Enhances reactivity for active chemicals |
Pharmaceuticals | Antimicrobial agents | Effective against bacteria and fungi |
Toxicology | Carcinogenicity studies | Limited evidence of tumor promotion |
Environmental Studies | Drinking water contamination | Need for guidelines on safe exposure levels |
Case Studies
Case Study 1: Antimicrobial Effectiveness
In laboratory settings, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at specific concentrations, indicating its potential role as an antimicrobial agent in disinfectant formulations.
Case Study 2: Carcinogenicity Assessment
A comprehensive study involving SENCAR mice assessed the carcinogenic potential of this compound through topical application followed by tumor promotion protocols. The study concluded that while some chlorinated acetones were found to be tumor initiators, this compound did not significantly increase tumor incidence under the conditions tested .
Mechanism of Action
The mechanism of action of 1,1,1-Trichloroacetone involves its interaction with various molecular targets. It can act as an alkylating agent, modifying nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, thereby affecting their function .
Comparison with Similar Compounds
1,1,1-Trichloroacetone is similar to other chlorinated acetones such as:
Chloroacetone: Less chlorinated and more reactive.
1,3-Dichloroacetone: Has two chlorine atoms and different reactivity.
Hexachloroacetone: More chlorinated and less reactive.
Compared to these compounds, this compound is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity .
Biological Activity
1,1,1-Trichloroacetone (TCA) is a chlorinated organic compound that has garnered attention due to its presence in various environmental contexts and potential biological effects. This article explores the biological activity of TCA, focusing on its toxicity, potential therapeutic applications, and relevant case studies.
This compound is a chlorinated ketone with the molecular formula CHClO. It is a colorless liquid with a sweet odor and is primarily used in chemical synthesis and as a solvent. Its structure allows it to participate in various chemical reactions, including halogenation and nucleophilic substitutions.
Acute Toxicity
Acute toxicity studies have shown that TCA can induce central nervous system (CNS) depression in animal models. Inhalation exposure has been linked to symptoms such as dizziness and impaired motor functions. For instance, studies indicate that exposure to high concentrations of TCA can lead to significant neurotoxic effects in rats .
Chronic Exposure
Long-term exposure to TCA has been associated with various health risks. A cohort study involving workers exposed to trichloroethylene and related compounds reported an increased incidence of cancers, particularly central nervous system cancers and multiple myeloma . The standardized incidence ratios indicated a notable risk for these conditions among those exposed to TCA.
Antioxidant and Anticancer Properties
Recent research has explored the potential antioxidant and anticancer properties of TCA. In vitro studies have suggested that TCA may exhibit cytotoxic effects against certain cancer cell lines. For example, experiments demonstrated that TCA could inhibit cell proliferation in human breast cancer cells through mechanisms involving oxidative stress modulation .
Table 1: Summary of Biological Studies on this compound
Study Type | Findings | Reference |
---|---|---|
Acute Toxicity | CNS depression observed in rats | |
Chronic Exposure | Increased cancer incidence in exposed workers | |
Anticancer Activity | Cytotoxic effects on breast cancer cells |
Case Study 1: Occupational Exposure
A significant case study involved Finnish workers exposed to TCA over several years. The study monitored cancer incidence and found a higher than expected number of cases among those with prolonged exposure to chlorinated solvents, including TCA . This study highlights the potential risks associated with occupational exposure to this compound.
Case Study 2: Environmental Presence
TCA has been detected in chlorinated drinking water sources, raising concerns about its effects on human health. Research indicates that the presence of TCA in drinking water can lead to chronic exposure scenarios for populations relying on such water sources .
The biological activity of TCA may be attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism is thought to contribute both to its toxic effects and its potential anticancer properties. The balance between these opposing effects necessitates further research into the dose-response relationships for TCA.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,1,1-Trichloroacetone, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via:
- Trichloromethylation : Using dibenzo-18-crown-6 as a catalyst in acetonitrile solvent to facilitate selective substitution .
- Oxidation Reactions : Employing sulfuric acid or chromium-based oxidants in acetic acid solvents .
- Epoxide Synthesis : Derived from this compound via Corey-Chaykovsky reactions, as demonstrated in the preparation of 2-methyl-3,3,3-trichloropropylene oxide .
- Optimization : Reaction temperature (e.g., 134°C boiling point) and solvent polarity (logP = 1.9456) significantly affect yield. Purity (>95% GC) is often validated via chromatographic methods .
Table 1: Synthesis Methods and Key Parameters
Method | Catalyst/Solvent | Yield (%) | Purity (GC) | Reference |
---|---|---|---|---|
Trichloromethylation | Dibenzo-18-crown-6/CH₃CN | 75–85 | >95% | |
Oxidation | H₂SO₄/Cr-based | 60–70 | ~90% |
Q. How are the physical-chemical properties of this compound characterized?
- Methodological Answer : Key properties include:
- Boiling Point : 134°C (experimentally determined via distillation) .
- Density : 1.4391 g/cm³ at 20°C (measured using pycnometry) .
- LogP : 1.9456 (calculated via shake-flask method) .
- Refractive Index : 1.467–1.475 (determined using refractometry at 17–20°C) .
- Stability : Degrades under solar irradiation (82.2% reduction in 24 hours) but stabilizes under UV365 .
Q. What analytical techniques are used to quantify this compound in complex matrices?
- Methodological Answer :
- GC-ECD/GC-MS : EPA Method 504.1 employs liquid-liquid extraction (LLE) followed by GC-ECD for detection in water (LOD: 0.1–0.5 µg/L) .
- HPLC : Retention times (10.995–26.420 min) and peak area integration (e.g., 4012631087 total area) via ChemStation software .
- HS-SPME : Headspace solid-phase microextraction coupled with GC-MS improves sensitivity for volatile haloketones in drinking water .
Table 2: Analytical Performance Metrics
Technique | Matrix | LOD (µg/L) | Recovery (%) | Reference |
---|---|---|---|---|
GC-ECD | Water | 0.1 | 85–95 | |
HPLC | Lab samples | 0.05 | 90–98 |
Advanced Research Questions
Q. What mechanisms underlie the mutagenicity of this compound, and how does its potency compare to related chlorinated acetones?
- Methodological Answer :
- Salmonella Assays : this compound is a direct-acting mutagen in strains TA98 and TA100, with 25-fold higher potency than 1,1-dichloroacetone. Mutagenicity decreases with additional chlorine substitutions at C-3 .
- Metabolic Activation : Unlike 1,1,3-trichloroacetone, it does not require enzymatic activation, suggesting electrophilic reactivity via its trichloromethyl group .
- Conflicting Data : Environmental studies note reduced genotoxicity under solar irradiation (37.7% decrease) due to photodegradation .
Q. How does this compound behave in aqueous environments, and what factors influence its degradation?
- Methodological Answer :
- Photolysis : Solar irradiation degrades 82.2% of this compound via radical pathways, while UV365 increases its concentration by 231.1% due to EfOM photolysis .
- Hydrolysis : pH-dependent stability; hydrolyzes faster in alkaline conditions (t₁/₂ < 24 hours at pH > 9) .
- Co-Contaminant Effects : Coexisting DBPs (e.g., chloroform) inhibit degradation under UV365 but accelerate it under solar light .
Q. What role does this compound play in disinfection byproduct (DBP) formation, and how can its generation be mitigated?
- Methodological Answer :
- Formation Pathways : Generated during chlorination of EfOM (effluent organic matter) via radical-mediated halogenation .
- Mitigation Strategies :
- Advanced Oxidation : UV/H₂O₂ reduces yields by 36–40% via hydroxyl radical scavenging .
- Alternative Disinfectants : Switching to chloramines decreases DBP formation but increases HNMs (halonitromethanes) .
- Analytical Challenges : Requires HF-LPME (hollow-fibre liquid-phase microextraction) for trace-level detection in drinking water .
Properties
IUPAC Name |
1,1,1-trichloropropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3O/c1-2(7)3(4,5)6/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZHKGXSEAGRTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021679 | |
Record name | 1,1,1-Trichloropropanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
149 °C | |
Record name | 1,1,1-TRICHLOROACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ethyl alcohol and ethyl ether | |
Record name | 1,1,1-TRICHLOROACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.435 g/cu cm at 20 °C | |
Record name | 1,1,1-TRICHLOROACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
918-00-3, 72497-18-8 | |
Record name | 1,1,1-Trichloropropanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1,1-Trichloroacetone | |
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Record name | 2-Propanone, trichloro- | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichloroacetone | |
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Record name | 1,1,1-Trichloropropanone | |
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Record name | 1,1,1-Trichloroacetone | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1,1,1-TRICHLOROACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW27ZG5LDA | |
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Record name | 1,1,1-TRICHLOROACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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